molecular formula C7H15N3O2 B12706854 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide CAS No. 96804-55-6

3-(2,2-Dimethyl-1-acetylhydrazino)propionamide

Cat. No.: B12706854
CAS No.: 96804-55-6
M. Wt: 173.21 g/mol
InChI Key: XOMOONDQRQCZFW-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine functional group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide typically involves the reaction of 2,2-dimethylpropionamide with hydrazine derivatives under controlled conditions. One common method includes the acetylation of hydrazine followed by its reaction with 2,2-dimethylpropionamide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-acetylhydrazino)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted amides .

Scientific Research Applications

3-(2,2-Dimethyl-1-acetylhydrazino)propionamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

96804-55-6

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

3-[acetyl(dimethylamino)amino]propanamide

InChI

InChI=1S/C7H15N3O2/c1-6(11)10(9(2)3)5-4-7(8)12/h4-5H2,1-3H3,(H2,8,12)

InChI Key

XOMOONDQRQCZFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(=O)N)N(C)C

Origin of Product

United States

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